molecular formula C9H8F2O B1321752 4-(1,1-Difluoroethyl)benzaldehyde CAS No. 55805-22-6

4-(1,1-Difluoroethyl)benzaldehyde

Cat. No. B1321752
CAS RN: 55805-22-6
M. Wt: 170.16 g/mol
InChI Key: GNYSRMQNMACKRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives can involve various methods, including the protection of hydroxyl groups, as seen in the regioselective protection of 3,4-dihydroxy-benzaldehyde . Additionally, the practical synthesis of 4,4,4-trifluorocrotonaldehyde demonstrates the formation of trifluoromethylated stereogenic centers, which could be relevant for the synthesis of difluoroethylated compounds . The deoxyfluorination of benzaldehydes using sulfuryl fluoride also provides a method that could potentially be adapted for the synthesis of 4-(1,1-Difluoroethyl)benzaldehyde .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be characterized using various spectroscopic techniques, such as NMR, UV-VIS, and IR, as well as computational methods like density functional theory (DFT) . These techniques could be applied to determine the structure of 4-(1,1-Difluoroethyl)benzaldehyde. The interaction of benzaldehyde with Lewis acids, resulting in the formation of adducts, also provides information on the reactivity of the aldehyde group .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo a range of chemical reactions. For instance, the reaction of benzaldehyde N,N-dimethylhydrazone with a phosphorus heterocycle leads to a product with high stereoselectivity . This suggests that 4-(1,1-Difluoroethyl)benzaldehyde could also participate in reactions forming stereoselective products. The formation of azo-benzoic acids from benzaldehydes indicates the potential for azo coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can vary widely. For example, the formation of highly efficient and pure emitting crystals from 2,5-dimethoxybenzene-1,4-dicarboaldehyde indicates that certain benzaldehyde derivatives can have unique optical properties . The properties of 4-(1,1-Difluoroethyl)benzaldehyde would likely be influenced by the presence of the difluoroethyl group, affecting its reactivity and physical characteristics.

Scientific Research Applications

1. Catalysis and Chemical Synthesis

4-(1,1-Difluoroethyl)benzaldehyde is significantly involved in the field of catalysis and chemical synthesis. Studies demonstrate its use in the oxidation of alcohols to aldehydes, an essential reaction in chemical industries. For example, Sharma, Soni, and Dalai (2012) explored the oxidation of benzyl alcohol to benzaldehyde using a sulfated Ti-SBA-15 catalyst (Sharma, Soni, & Dalai, 2012). Additionally, Iraqui, Kashyap, and Rashid (2020) reported the use of NiFe2O4 nanoparticles for the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions (Iraqui, Kashyap, & Rashid, 2020).

2. Bioproduction and Flavor Industry

Benzaldehyde, produced from 4-(1,1-Difluoroethyl)benzaldehyde, finds significant application in the flavor industry. Craig and Daugulis (2013) discussed the enhanced bioproduction of benzaldehyde, a key flavor compound, using Pichia pastoris in a two-phase partitioning bioreactor (Craig & Daugulis, 2013).

3. Analytical Chemistry and Sensing

The compound also plays a role in analytical chemistry, particularly in the development of fluorescent probes. Lin et al. (2008) designed a ratiometric fluorescent probe using a derivative of benzaldehyde for detecting cysteine and homocysteine (Lin et al., 2008).

4. Environmental Applications

4-(1,1-Difluoroethyl)benzaldehyde is utilized in environmental applications, particularly in photocatalysis. Lima et al. (2017) discussed the use of graphitic carbon nitride modified by thermal, chemical, and mechanical processes as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol (Lima et al., 2017).

5. Pharmaceutical Research

In pharmaceutical research, Zhang, Cao, Xu, and Wang (2018) synthesized 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs (Zhang, Cao, Xu, & Wang, 2018).

6. Food Chemistry

In food chemistry, Chu and Yaylayan (2008) conducted model studies on the oxygen-induced formation of benzaldehyde from phenylacetaldehyde, a crucial reaction for understanding the aroma chemistry of foods (Chu & Yaylayan, 2008)

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(1,1-difluoroethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYSRMQNMACKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701299790
Record name 4-(1,1-Difluoroethyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoroethyl)benzaldehyde

CAS RN

55805-22-6
Record name 4-(1,1-Difluoroethyl)benzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Difluoroethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701299790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1-difluoroethyl)benzaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-4-(1,1-difluoroethyl)benzene (1.00 g) in tetrahydrofuran (10.0 mL), n-butyl lithium (2.69 mol/L, solution in n-hexane, 1.68 mL) was added at −80° C. and the mixture was stirred at that temperature for 5 minutes. Subsequently, N,N-dimethylformamide (0.522 mL) was added at −80° C. and after stirring the mixture at that temperature for 20 minutes, 2 mol/L hydrochloric acid (2.50 mL) was added. After bringing the reaction mixture to room temperature, two extractions were conducted with ethyl acetate and the combined organic layers were washed with water. After drying over anhydrous magnesium sulfate and the desiccant was removed by filtration; the filtrate was then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=100:0-90:10) to give the titled compound as a colorless oil (510 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.68 mL
Type
solvent
Reaction Step One
Quantity
0.522 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, M Bugera, AA Klipkov… - The Journal of …, 2021 - ACS Publications
A general approach to fluorinated (hetero)aromatic derivatives is elaborated. The key reaction is a deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF 4 ). In …
Number of citations: 11 pubs.acs.org

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